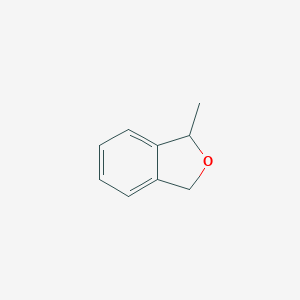
1-Methyl-phthalan
Descripción general
Descripción
1-Methyl-phthalan is a heterocyclic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products This compound is characterized by a fused benzene and furan ring system with a methyl group attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-phthalan can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylphenol with formaldehyde in the presence of an acid catalyst can yield this compound through an intramolecular cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Subcritical water as a reaction medium has also been explored for the environmentally benign synthesis of benzofuran derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-phthalan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed:
Oxidation: Isobenzofuran-1,3-dione.
Reduction: Saturated benzofuran derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzofuran compounds.
Aplicaciones Científicas De Investigación
1-Methyl-phthalan has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Industry: It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-phthalan depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, substituted benzofurans have shown significant anticancer activities by inhibiting cell growth and inducing apoptosis in cancer cells . The exact molecular pathways involved can vary based on the specific functional groups and substitutions present on the benzofuran ring.
Comparación Con Compuestos Similares
1,3-Dihydroisobenzofuran: Lacks the methyl group, making it less hydrophobic and potentially altering its biological activity.
Isobenzofuran-1,3-dione: An oxidized form with different reactivity and applications.
Benzofuran: The parent compound without the fused dihydro ring, exhibiting different chemical properties and reactivity.
Uniqueness: 1-Methyl-phthalan is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.
Propiedades
Número CAS |
38189-85-4 |
|---|---|
Fórmula molecular |
C9H10O |
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
1-methyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C9H10O/c1-7-9-5-3-2-4-8(9)6-10-7/h2-5,7H,6H2,1H3 |
Clave InChI |
CDYVODHUTJKFAN-UHFFFAOYSA-N |
SMILES |
CC1C2=CC=CC=C2CO1 |
SMILES canónico |
CC1C2=CC=CC=C2CO1 |
Sinónimos |
1,3-Dihydro-1-methyl-isobenzofuran |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















